molecular formula C14H11NS B2431343 2-(Benzylthio)benzonitrile CAS No. 63216-04-6

2-(Benzylthio)benzonitrile

Cat. No. B2431343
CAS RN: 63216-04-6
M. Wt: 225.31
InChI Key: LCVQODRQKCOTDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. One common method for producing benzonitrile is via the ammoxidation of benzene . This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize benzonitrile is the Rosenmund-von Braun reaction . This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .

Scientific Research Applications

Synthesis and Catalytic Applications

2-(Benzylthio)benzonitrile plays a role in various synthesis and catalytic processes. For example, in the study of Rhodium(III)-catalyzed cyanation, 2-(Alkylamino)benzonitriles were synthesized through a reaction involving a removable nitroso group as a directing element, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) being used as the cyanide source (Dong et al., 2015). Additionally, palladium-catalyzed cyanation of aryl halides, using potassium hexacyanoferrate(II) as the cyanide source, facilitates the synthesis of benzonitriles, applicable in both activated and deactivated aryl and heteroaryl bromides and chlorides (Schareina et al., 2004).

Biodegradation and Environmental Impact

Fungal degradation of aromatic nitriles, including benzonitrile, has been studied, revealing the role of certain fungi in catabolizing these compounds via pathways involving benzoate (Harper, 1977). This research suggests an environmental angle, where fungi like Fusarium solani could be significant in biodegrading nitrilic herbicides.

Chemical Reactions and Derivatives

Various studies have explored the reactivity of benzonitriles, including 2-(Benzylthio)benzonitrile, in different chemical reactions. For instance, the synthesis of 1-Amino-2-naphthalenecarboxylic Acid derivatives through the intramolecular cyclization of 4-(2-Cyanophenyl)-2-butenoic Acid derivatives showcases the versatility of these compounds in organic synthesis (Kobayashi et al., 1999). Additionally, the N-Heterocyclic Carbene-Catalyzed convenient benzonitrile assembly demonstrates the potential for creating complex molecular structures starting from benzonitrile units (Jia & Wang, 2016).

Photocatalytic Applications

Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide is an example of the application of benzonitrile in photocatalytic processes. This study highlights the potential use of benzonitrile in photocatalytic reactions and their implications in organic synthesis and environmental technology (Imamura et al., 2013).

properties

IUPAC Name

2-benzylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQODRQKCOTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)benzonitrile

Synthesis routes and methods

Procedure details

A mixture consisting 2-nitrobenzenenitrile (5.0 g, 33.75 mmol) in 30 mL of anhydrous dimethylformamide (DMF) was cooled in an ice water bath (0° C.) and placed under N2 atmosphere. Benzylmercaptan (4.0 mL, 33.75 mmol) was added followed by the dropwise addition of an aqueous potassium hydroxide solution (3.40 g, 60.75 mmol in 10 mL of water). The reaction mixture was stirred at 0° C. for thirty minutes then allowed to warm to room temperature. After four hours the reaction appeared complete by thin layer chromatography (TLC). To the reaction mixture ice water (100 mL) was added. The solution was extracted with dichloromethane (200 mL) and washed with brine (100 mL). The organic layer was dried over sodium sulfate (Na2SO4) and then concentrated under reduced pressure to afford a red oil. The product was purified by flash silica column chromatography. Elution through an 80-g Silicycle® flash silica cartridge with 5% ethyl acetate in heptanes afforded the title compound as a bright yellow solid (6.08 g, 80%) Rf of 0.24″ with 95:5 v/v heptanes: ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 7.62 (dd, 1H), 7.47-7.42 (dt, 1H), 7.38 (dd, 1H), 7.32-7.25 (m, 6H); MS (ESI−) m/z 224.1 (Mz−1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
80%

Citations

For This Compound
8
Citations
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2014 - Springer
An approach to the synthesis of substituted benzothieno[3,2-c]isoquinolin-5(6H)-ones with good yields was suggested, which consists of the condensation of substituted 2-…
Number of citations: 9 link.springer.com
RA Aitken, AD Harper, AMZ Slawin - Synlett, 2017 - thieme-connect.com
Treatment of ortho-benzyloxyphenyloxazolines with butyllithium and potassium tert-butoxide results in cyclisation with ring opening of the oxazoline to give 2-aryl-3-aminobenzofurans. …
Number of citations: 8 www.thieme-connect.com
B Yin, S Inagi, T Fuchigami - Synlett, 2011 - thieme-connect.com
Anodic fluorination of benzo [b] thiophene derivatives provided a complex mixture of di-and trifluorinated products. On the other hand, anodic fluorination of 3-oxo-2, 3-dihydrobenzo [b] …
Number of citations: 6 www.thieme-connect.com
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2008 - Springer
The Thorpe-Ziegler intramolecular cyclization of 2-RCH 2 S-, 2-RCH 2 S(O)-, and 2-RCH 2 SO 2 -substituted nicotinic acid esters and nitriles (R is alkyl, aryl, and 2-thienyl) upon the …
Number of citations: 3 link.springer.com
MG Voronkov, VP Litvinov - 1986 - books.google.com
UV-Irradiation and benzoyl peroxide initiated radical reactions of the title ethenes with aliphatic and aromatic thiols and diaryl disulfides are presented. From these reactions individual …
Number of citations: 0 books.google.com
MJ Cabrera-Afonso, S Cembellín, A Halima-Salem… - Green …, 2020 - pubs.rsc.org
A sustainable synthesis of isothiazoles has been developed using an α-amino-oxy acid auxiliary and applying photoredox catalysis. This simple strategy features mild conditions, broad …
Number of citations: 18 pubs.rsc.org
W Ouyang, J Rao, J Wang, Y Gao, Y Huo, Q Chen, X Li - 2021 - chemrxiv.org
Modular construction of multiple functionalized arenes from abundant feedstocks, stands as an unremitting pursue goal in synthetic chemistry, which would accelerate the discovery of …
Number of citations: 3 chemrxiv.org
MA Metwally, ME Khalifa, GA El-Hiti - Journal of Sulfur Chemistry, 2010 - Taylor & Francis
The chemistry of aminobenzo[b]thiophenes has gained increased interest in both synthetic organic chemistry and biological fields and has considerable value. Some of the reactions …
Number of citations: 10 www.tandfonline.com

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